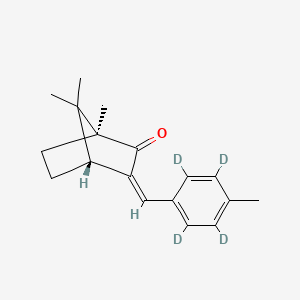
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate is a complex organic compound with the molecular formula C15H23N3O5S It is known for its unique structure, which includes a thiazole ring, an ethoxy group, and a tert-butyl ester
Preparation Methods
The synthesis of tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate involves multiple steps. One common synthetic route starts with tert-Butyl 3-oxobutanoate, which undergoes oximation and hydrocarbonylation to form 2-methoxyformylmethoxyimino-3-oxobutyric acid tert-butyl ester. This intermediate is then reacted with acyl halide as an activator to produce the final compound . Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate involves its interaction with specific molecular targets and pathways. The thiazole ring and the ethoxy group play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate can be compared with other similar compounds, such as:
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds share the thiazole ring but have different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H32N4O6S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-diethoxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C19H32N4O6S/c1-8-26-13(27-9-2)10-21-15(24)14(12-11-30-17(20)22-12)23-29-19(6,7)16(25)28-18(3,4)5/h11,13H,8-10H2,1-7H3,(H2,20,22)(H,21,24)/b23-14+ |
InChI Key |
LYHHVZHTJVBFBA-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC(CNC(=O)/C(=N/OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N)OCC |
Canonical SMILES |
CCOC(CNC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


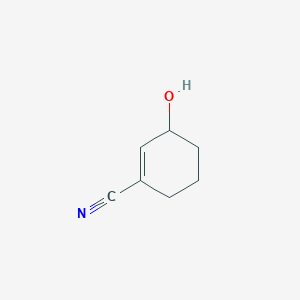
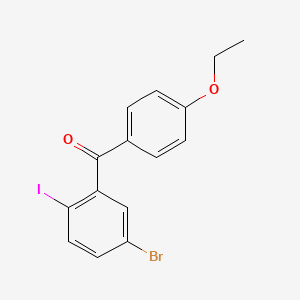

![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
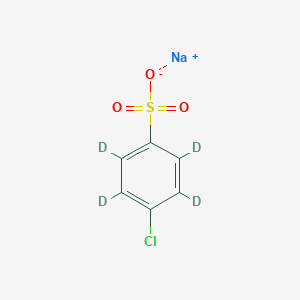
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
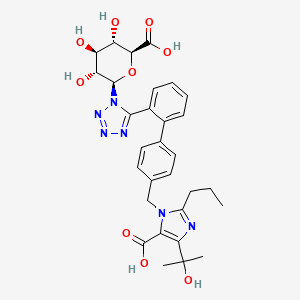
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
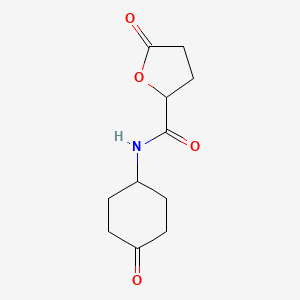
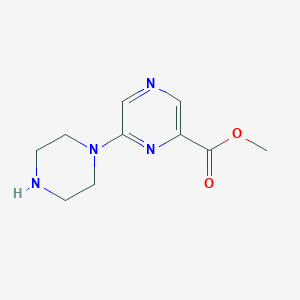
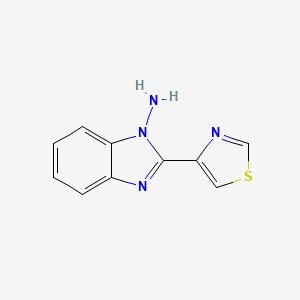
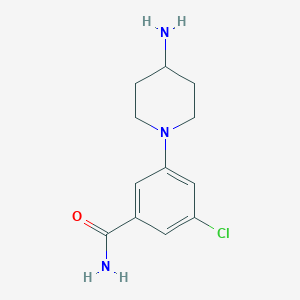
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
